![molecular formula C11H9NO3S B12862894 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the methylthio group and the acrylic acid moiety. One common method involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or their derivatives to form the benzoxazole ring. Subsequent methylation and introduction of the acrylic acid group can be achieved through standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoxazole ring and the acrylic acid moiety are key structural features that contribute to its activity.
類似化合物との比較
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acrylic acid moiety.
3-(2-(Methylthio)benzo[d]oxazol-6-yl)propanoic acid: Similar structure but with a propanoic acid instead of acrylic acid.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of both the benzoxazole ring and the acrylic acid moiety, which confer specific chemical and biological properties.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-7(3-5-10(13)14)6-9(8)15-11/h2-6H,1H3,(H,13,14)/b5-3+ |
InChIキー |
RLFHXHDUVOUMMO-HWKANZROSA-N |
異性体SMILES |
CSC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
正規SMILES |
CSC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
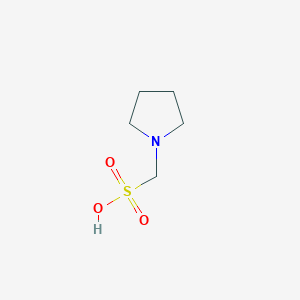
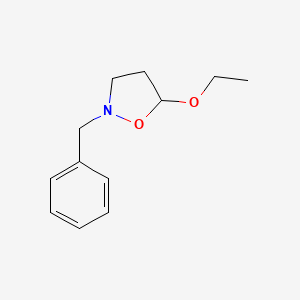
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
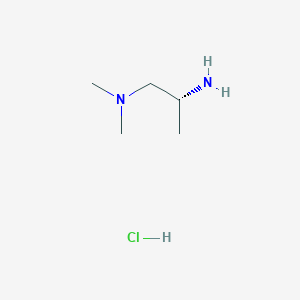
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
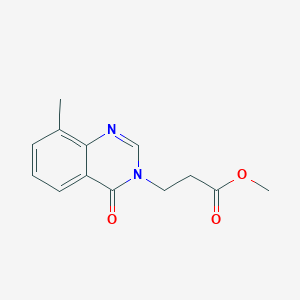
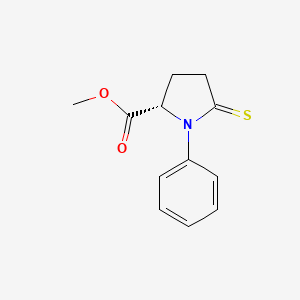
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

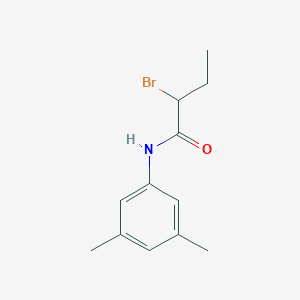
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
